molecular formula C9H7IO B1312724 2,3-Dihydro-7-iodoinden-1-one CAS No. 628732-02-5

2,3-Dihydro-7-iodoinden-1-one

Cat. No.: B1312724
CAS No.: 628732-02-5
M. Wt: 258.06 g/mol
InChI Key: NKVIZRKBYNZSAX-UHFFFAOYSA-N
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Description

2,3-Dihydro-7-iodoinden-1-one is a versatile small molecule scaffold with the molecular formula C₉H₇IO. It is a derivative of indene, featuring an iodine atom at the 7th position and a ketone group at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-7-iodoinden-1-one typically involves the iodination of 2,3-dihydroinden-1-one. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position. The reaction conditions often require a solvent such as acetic acid and a catalyst to facilitate the iodination process .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve the desired product quality .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohol derivatives.

    Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Dihydro-7-iodoinden-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-7-iodoinden-1-one and its derivatives involves interaction with specific molecular targets. For instance, its derivatives may act as inhibitors or modulators of enzymes or receptors involved in various biological pathways. The iodine atom and the ketone group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    2,3-Dihydro-1H-inden-1-one: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    7-Bromo-2,3-dihydro-1H-inden-1-one: Similar structure but with a bromine atom instead of iodine, which may result in different reactivity and biological activity.

    2,3-Dihydro-7-chloroinden-1-one:

Uniqueness: 2,3-Dihydro-7-iodoinden-1-one is unique due to the presence of the iodine atom, which enhances its reactivity in substitution reactions and its potential as a precursor for the synthesis of iodinated organic compounds. This makes it particularly valuable in medicinal chemistry and material science .

Biological Activity

Overview

2,3-Dihydro-7-iodoinden-1-one is a small molecule with the molecular formula C₉H₇IO. It is notable for its structural features, including an iodine atom at the 7th position and a ketone group at the 1st position. This compound serves as a versatile scaffold in organic synthesis and has garnered interest for its potential biological activities, particularly in medicinal chemistry.

PropertyValue
Molecular FormulaC₉H₇IO
IUPAC Name7-iodo-2,3-dihydroinden-1-one
InChI KeyNKVIZRKBYNZSAX-UHFFFAOYSA-N
Melting PointNot specified

Synthesis

The synthesis of this compound typically involves the iodination of 2,3-dihydroinden-1-one using iodine and an oxidizing agent under controlled conditions. Common solvents include acetic acid, and catalysts may be employed to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The iodine atom and ketone group are crucial for binding affinity and specificity towards various enzymes and receptors involved in biological pathways.

Potential Applications

Research indicates that this compound has applications in:

  • Pharmaceutical Development : It serves as a precursor for synthesizing biologically active molecules, potentially leading to new therapeutic agents.
  • Enzyme Inhibition : Derivatives of this compound have shown promise as inhibitors of specific enzymes, which could be beneficial in treating various diseases.

Case Studies and Research Findings

  • Anticancer Activity : A study explored the derivatives of this compound for their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxic effects against cancer cell lines, suggesting potential as chemotherapeutic agents.
  • Antimicrobial Properties : Research has also investigated the antimicrobial activity of this compound. It was found that some derivatives demonstrated effective inhibition against various bacterial strains, highlighting its potential in developing new antibacterial agents.
  • Neuroprotective Effects : Another area of research focused on the neuroprotective effects of this compound derivatives. In vitro studies revealed that these compounds could protect neuronal cells from oxidative stress-induced damage.

Comparative Analysis with Similar Compounds

CompoundKey DifferencesBiological Activity
2,3-Dihydro-1H-inden-1-oneLacks iodine; less reactiveLower biological activity
7-Bromo-2,3-dihydro-1H-inden-1-oneBromine instead of iodine; different reactivityVaries; generally lower than iodine derivative
2,3-Dihydro-7-chloroinden-1-oneChlorine instead of iodine; different reactivityPotentially lower due to chlorine's properties

Properties

IUPAC Name

7-iodo-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IO/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVIZRKBYNZSAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70464115
Record name 7-IODO-1-INDANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628732-02-5
Record name 7-IODO-1-INDANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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